BTK Inhibitory Potency: CNX-500 Retains Equipotent Activity to Parent Inhibitor CC-292
CNX-500 retains full inhibitory potency against BTK, exhibiting an IC50 of 0.5 nM, which is equivalent to the unconjugated parent inhibitor CC-292 (IC50 <0.5 nM) [1]. This demonstrates that biotinylation via the PEG linker does not impair the binding affinity or covalent modification capacity of the warhead, ensuring that CNX-500 accurately reports on the target engagement of CC-292 in competition assays [2].
| Evidence Dimension | BTK inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.5 nM |
| Comparator Or Baseline | CC-292 (unconjugated): <0.5 nM |
| Quantified Difference | ≤1-fold difference (no significant loss of potency) |
| Conditions | Biochemical kinase inhibition assay |
Why This Matters
Confirms that CNX-500 is a faithful surrogate for CC-292 in target engagement studies, enabling reliable correlation between probe binding and inhibitor efficacy.
- [1] Evans EK, et al. Inhibition of Btk with CC-292 provides early pharmacodynamic assessment of activity in mice and humans. J Pharmacol Exp Ther. 2013;346(2):219-228. View Source
- [2] MedChemExpress. CNX-500 biological activity. 1202758-21-1. View Source
